Cilengitide trifluoroacetate, also known as EMD121974, is a cyclic pentapeptide that contains an Arg-Gly-Asp motif, which is crucial for its selective binding to integrins, specifically αvβ3 and αvβ5. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and tissue repair due to its role in modulating cell adhesion and migration.
Cilengitide was developed by Merck KGaA and has been studied extensively in preclinical and clinical settings. Its development was aimed at creating a potent integrin antagonist that could inhibit tumor growth and metastasis by disrupting the interaction between cancer cells and the extracellular matrix.
Cilengitide trifluoroacetate is classified as an integrin inhibitor. It falls under the category of cyclic peptides, which are compounds characterized by a circular arrangement of amino acids that confer stability and specific biological activity.
The synthesis of Cilengitide trifluoroacetate typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:
Cilengitide trifluoroacetate has a molecular formula of and features a cyclic structure that enhances its stability compared to linear peptides. The chemical structure includes:
The structural representation can be described as:
This configuration facilitates interactions with integrin receptors, promoting selective binding .
Cilengitide undergoes various chemical reactions during its synthesis, including:
These reactions require careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Cilengitide exerts its biological effects primarily through inhibition of integrin-mediated cell adhesion and signaling pathways. Its mechanism can be outlined as follows:
Studies have demonstrated that Cilengitide's action can influence various cellular processes such as apoptosis (programmed cell death) and angiogenesis (formation of new blood vessels), making it a candidate for cancer therapy .
Cilengitide trifluoroacetate possesses distinct physical and chemical properties:
The compound's low permeability is noted in pharmacokinetic studies, suggesting that formulation strategies may be necessary to enhance bioavailability when administered therapeutically .
Cilengitide trifluoroacetate has several scientific applications:
Cilengitide trifluoroacetate (EMD 121974, NSC 707544) is a cyclic pentapeptide engineered to mimic the Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin. This structural mimicry enables high-affinity binding to the RGD-recognition sites of αvβ3 and αvβ5 integrins, transmembrane receptors overexpressed in tumor cells and angiogenic vasculature [1] [6] [8].
The cyclic conformation of cilengitide (c(RGDf(NMe)V)) restricts its flexibility, pre-organizing the RGD pharmacophore for optimal interaction with integrin binding pockets. This spatial arrangement results in subnanomolar to nanomolar inhibitory potency:
The trifluoroacetate salt enhances solubility for intravenous administration but does not alter the core pharmacophore activity. Binding occurs at the extracellular αv subunit interface, disrupting ligand engagement and subsequent integrin clustering [6] [8].
Table 1: Binding Affinity of Cilengitide Trifluoroacetate to Key Integrins
Integrin Receptor | IC₅₀ (nM) | Assay System |
---|---|---|
αvβ3 | 0.4–4.1 | Cell-free, competition ELISA |
αvβ3 | 220 | HEK293 cell adhesion to fibrinogen |
αvβ5 | 79–120 | HT-29 cell adhesion to vitronectin |
αvβ3/αvβ5 | 370 | SKOV3 cell adhesion to fibrinogen |
Cilengitide exhibits >10-fold selectivity for αvβ3/αvβ5 over the platelet integrin gpIIbIIIa (αIIbβ3), a critical determinant for minimizing bleeding complications. Key selectivity data include:
Integrin antagonism by cilengitide disrupts focal adhesion complex signaling, directly inhibiting phosphorylation of key kinases:
Mechanistically, unligated αvβ3/αvβ5 integrins fail to recruit talin and paxillin, preventing FAK autophosphorylation and subsequent Src/FAK complex formation. This cascade abrogates PI3K/Akt and Ras/MAPK activation [3] [10].
Table 2: Cellular Effects of Cilengitide-Mediated Kinase Inhibition
Cell Line | Treatment | FAK Inhibition | Apoptosis Induction | Functional Outcome |
---|---|---|---|---|
HMEC-1 | 20–60 μg/mL, 1h | >70% | 40–60% (24h) | Cytoskeletal disassembly |
U87MG | 100 nM, 24h | Not reported | Significant at 48h | p53 accumulation |
G28/G44 | 5–50 μg/mL, 24h | >80% | 25–50% | Loss of adhesion; anoikis |
Cilengitide indirectly suppresses VEGF and basic fibroblast growth factor (FGF-2) signaling through dual mechanisms:
Notably, cilengitide inhibits differentiation of endothelial progenitor cells (EPCs) at nanomolar concentrations, further impairing neovascularization in tumors [6] [8]. In glioblastoma models, this results in reduced microvessel density and normalized tumor vasculature [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7